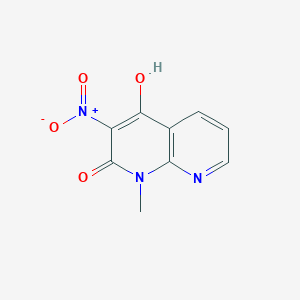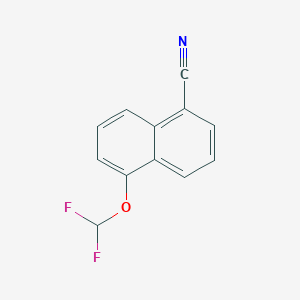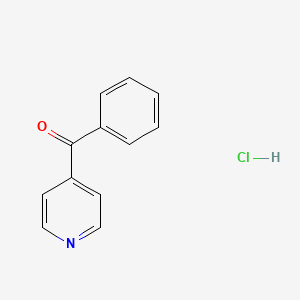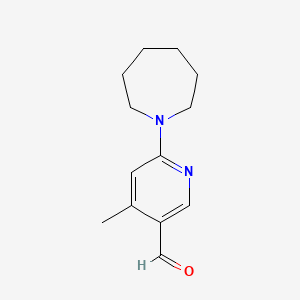
4-Methoxy-N-(trimethylsilyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(trimethylsilyl)benzamide is an organic compound that belongs to the benzamide family. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of the methoxy group and the trimethylsilyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-N-(trimethylsilyl)benzamide can be synthesized through the direct condensation of 4-methoxybenzoic acid and trimethylsilylamine. The reaction is typically carried out in the presence of a catalyst such as diatomite earth immobilized with a Lewis acidic ionic liquid like zirconium tetrachloride. Ultrasonic irradiation is often used to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the trimethylsilyl group with other nucleophiles.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for deprotonation and subsequent nucleophilic acyl substitution.
Organolithium and Organomagnesium Reagents: Employed in nucleophilic acyl substitution reactions under controlled conditions to prevent side reactions.
Major Products
α-Sulfenylated Ketones: Formed through the reaction with methyl sulfides.
Amines: Produced by the reduction of the carbonyl group in the benzamide.
Scientific Research Applications
4-Methoxy-N-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(trimethylsilyl)benzamide involves its interaction with nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, making the compound more stable and less reactive under certain conditions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methoxy-N-(trimethylsilyl)benzamide is unique due to the presence of both the methoxy and trimethylsilyl groups. These functional groups confer specific reactivity and stability, making the compound suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
61511-53-3 |
|---|---|
Molecular Formula |
C11H17NO2Si |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-methoxy-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C11H17NO2Si/c1-14-10-7-5-9(6-8-10)11(13)12-15(2,3)4/h5-8H,1-4H3,(H,12,13) |
InChI Key |
PECIDFGKWVCPBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


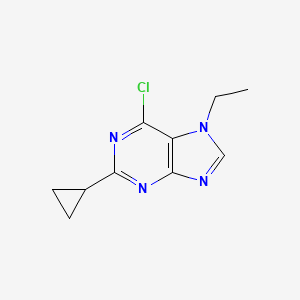
![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)

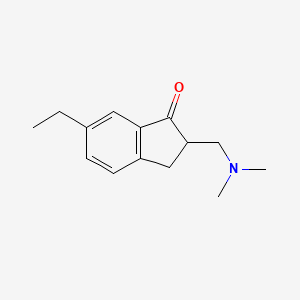
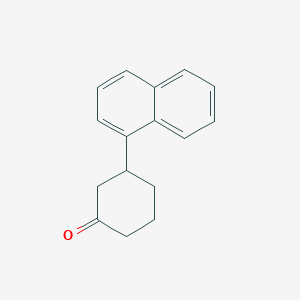
![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)
